molecular formula C12H11NO2 B1355353 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione CAS No. 92952-46-0

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione

Cat. No. B1355353
CAS RN: 92952-46-0
M. Wt: 201.22 g/mol
InChI Key: ADQOEXMBQYZXQN-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is a chemical compound with the molecular formula C12H11NO2 . It is also known by its CAS number 92952-46-0.


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aromatic) .

Scientific Research Applications

Medicinal Chemistry: Tryptophan Dioxygenase Inhibitors

In medicinal chemistry, this compound serves as a reactant for the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are significant because they can modulate the levels of tryptophan and its metabolites, which play a crucial role in various biological processes, including the immune response and neurological function. As potential anticancer immunomodulators, these inhibitors could offer a new approach to cancer therapy by affecting the tumor microenvironment.

Pharmacology: Aldose Reductase Inhibition

Pharmacologically, derivatives of this compound have been evaluated for their role as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the diabetic complications, and its inhibition is a therapeutic strategy for the management of diabetic conditions. Thus, the compound’s derivatives could contribute to the development of new treatments for diabetes-related disorders.

Biochemistry: Enzyme Modulation

In biochemistry, the compound’s derivatives are used to modulate enzyme activity. For instance, they have been studied for their inhibitory effects on enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in the metabolism of glucose and other aldehydes, and their inhibition can be beneficial in treating or preventing complications arising from diabetes and oxidative stress.

Materials Science: Heterocyclic Building Blocks

In materials science, 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is considered a valuable heterocyclic building block . It can be used to create novel materials with potential applications in organic electronics, photonics, and as precursors for more complex molecular architectures necessary for advanced material development.

Chemical Engineering: Synthesis Pathways

Chemical engineers may utilize this compound in developing efficient synthesis pathways for complex heterocyclic structures . Its reactivity can lead to the creation of novel heteroaryl-fused indole ring systems, which are important in the design of drugs and materials with specific properties.

properties

IUPAC Name

6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOEXMBQYZXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918855
Record name 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione

CAS RN

92952-46-0
Record name 1H-Benz(g)indole-2,3-dione, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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